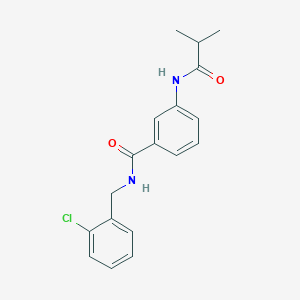
N-(4-ethoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(4-ethoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea involves the reaction of acylazides with corresponding amines or thiadiazoles, a process confirmed by various analytical techniques such as IR, 1H NMR, and elemental analysis. This synthesis process is part of generating novel derivatives that exhibit significant biological activities, including acting as plant growth regulators (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006; Wang Yan-gang, 2008).
Molecular Structure Analysis
The molecular structure of derivatives closely related to N-(4-ethoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea has been characterized through techniques such as X-ray crystallography, NMR, MS, and IR. These studies reveal that the urea scaffold in the molecules is essentially planar, often due to the presence of intramolecular N–H···O hydrogen bonds, which facilitate the formation of centrosymmetric dimers through intermolecular complementary N–H···O hydrogen bonds (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).
Chemical Reactions and Properties
Derivatives of N-(4-ethoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea undergo various chemical reactions, including interactions leading to fungicidal activities. Their reactivity is often studied in the context of developing compounds with potential agricultural applications, highlighting the versatility and chemical reactivity of this class of compounds (Li-Qiao Shi, 2011).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, play a crucial role in their biological activity and application potential. The detailed physical properties are typically characterized using X-ray crystallography, revealing how intermolecular interactions, such as hydrogen bonding and π–π stacking, influence the compound's stability and reactivity (Hong-Song Zhang et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity with other chemical entities and stability under various conditions, are essential for understanding the applications and safety of these compounds. Their ability to engage in chemical reactions that lead to biological activity, such as plant growth regulation or fungicidal action, is a primary focus of research in this area. Studies often involve exploring structure-activity relationships to optimize the desirable properties while minimizing unwanted reactivity (Weiwei Li et al., 2019).
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-2-23-14-10-8-13(9-11-14)18-16(22)19-17-21-20-15(24-17)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQSKJGDQZTXAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethoxyphenyl)-3-[(2Z)-5-phenyl-1,3,4-thiadiazol-2(3H)-ylidene]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5761019.png)
![3-bromo-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5761024.png)
![N~2~-ethyl-N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5761043.png)

![2-(3,4-dichlorophenyl)-N'-[(4-methoxybenzoyl)oxy]ethanimidamide](/img/structure/B5761060.png)
![methyl {3-[(2-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5761068.png)
![1-{4-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5761075.png)


![N-[2-(methylthio)phenyl]-4-nitrobenzamide](/img/structure/B5761101.png)
![2-(1H-benzimidazol-1-yl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5761102.png)